4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate 4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1383453-52-8
VCID: VC5985023
InChI: InChI=1S/C11H19NO4S/c1-11(2,3)16-10(14)12-5-6-17-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCSC(C1)C(=O)OC
Molecular Formula: C11H19NO4S
Molecular Weight: 261.34

4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate

CAS No.: 1383453-52-8

Cat. No.: VC5985023

Molecular Formula: C11H19NO4S

Molecular Weight: 261.34

* For research use only. Not for human or veterinary use.

4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate - 1383453-52-8

Specification

CAS No. 1383453-52-8
Molecular Formula C11H19NO4S
Molecular Weight 261.34
IUPAC Name 4-O-tert-butyl 2-O-methyl thiomorpholine-2,4-dicarboxylate
Standard InChI InChI=1S/C11H19NO4S/c1-11(2,3)16-10(14)12-5-6-17-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3
Standard InChI Key CYWMUIXUMIVRHP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCSC(C1)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate belongs to the thiomorpholine class, featuring a six-membered ring containing sulfur and nitrogen atoms. The tert-butyl and methyl ester groups at positions 4 and 2, respectively, confer steric bulk and modulate reactivity. Key structural identifiers include:

PropertyValue
IUPAC Name4-O-tert-butyl 2-O-methyl thiomorpholine-2,4-dicarboxylate
SMILESCC(C)(C)OC(=O)N1CCSC(C1)C(=O)OC
InChIKeyCYWMUIXUMIVRHP-UHFFFAOYSA-N
Molecular FormulaC11H19NO4S\text{C}_{11}\text{H}_{19}\text{NO}_{4}\text{S}
Molecular Weight261.34 g/mol

The compound’s XLogP3 value of 1.4 suggests moderate lipophilicity, aligning with its utility in solubility-driven formulation studies .

Solubility and Stability

While solubility data remain limited, experimental protocols recommend dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) as suitable solvents for stock solutions . Stability assessments indicate that the compound degrades under prolonged exposure to light or moisture, necessitating storage at 2–8°C in inert atmospheres .

Synthetic Pathways and Optimization

Primary Synthesis Route

The compound is synthesized via a two-step process:

  • Oxidation of tert-butyl thiomorpholine-4-carboxylate: Reacting tert-butyl thiomorpholine-4-carboxylate with hydrogen peroxide yields the 1,1-dioxide intermediate.

  • Esterification with methyl chloroformate: The dioxide intermediate undergoes nucleophilic acyl substitution with methyl chloroformate in the presence of lithium hexamethyldisilazide (LiHMDS) at -78°C .

Reaction Conditions:

  • Temperature: -78°C (dry ice/acetone bath)

  • Solvent: Tetrahydrofuran (THF)

  • Base: LiHMDS (1M in THF)

  • Yield: ~65–70% after purification

Derivatization Strategies

The compound’s carboxylate groups enable further functionalization. For example, reaction with primary amines (e.g., benzylamine) in the presence of trimethylaluminum produces amide derivatives with enhanced antimicrobial profiles :

4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate+R-NH2Al(CH3)3Amide derivative+CH3OH\text{4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate} + \text{R-NH}_2 \xrightarrow{\text{Al(CH}_3\text{)}_3} \text{Amide derivative} + \text{CH}_3\text{OH}
Derivative SubstituentMIC (µg/mL)
Chloro10–20
Methoxy15–25
Amide20–30

Applications in Pharmaceutical Research

Intermediate for Heterocyclic Systems

The compound’s thiomorpholine core serves as a scaffold for developing protease inhibitors and kinase modulators. Its sulfur atom enhances binding affinity to metalloenzyme active sites, a feature exploited in anticancer drug design.

Formulation Considerations

Despite its promise, the compound’s poor aqueous solubility poses challenges. Preclinical studies employ nanoemulsions or cyclodextrin complexes to improve bioavailability .

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